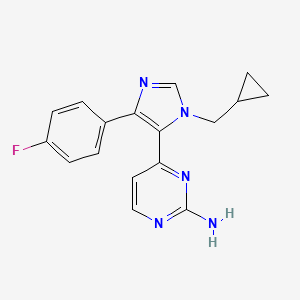

4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Reaktionsbedingungen beinhalten typischerweise die Verwendung starker Basen und Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO), um die Reaktionen zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von SB-218655 würde wahrscheinlich eine Optimierung der Synthesewege beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) umfassen, um sicherzustellen, dass die Verbindung die für pharmazeutische Anwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SB-218655 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Natriumhydrid in einem aprotischen Lösungsmittel wie Tetrahydrofuran (THF).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

SB-218655 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen Auswirkungen auf verschiedene biologische Pfade untersucht.

Medizin: Wird als potenzieller therapeutischer Wirkstoff für verschiedene Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt

Wirkmechanismus

Der Wirkmechanismus von SB-218655 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Es ist bekannt, dass es an bestimmte Proteine bindet und deren Aktivität moduliert, wodurch verschiedene zelluläre Pfade beeinflusst werden. Dies kann zu Veränderungen in der Zellsignalisierung, Genexpression und anderen biologischen Prozessen führen .

Wirkmechanismus

The mechanism of action of SB-218655 involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to bind to certain proteins, modulating their activity and thereby affecting various cellular pathways. This can lead to changes in cell signaling, gene expression, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SB-11285: Eine weitere Verbindung mit ähnlichen strukturellen Merkmalen und biologischen Aktivitäten.

SB-203580: Eine verwandte Verbindung, die für ihre Auswirkungen auf Proteinkinasen bekannt ist.

SB-239063: Teilt strukturelle Ähnlichkeiten und wird in ähnlichen Forschungsanwendungen eingesetzt.

Einzigartigkeit

SB-218655 ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren, macht es zu einer vielseitigen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, also known as SB5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, pharmacokinetic properties, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical formula for SB5 is C17H16FN5, with a molecular weight of approximately 309.34 Da. The compound consists of an imidazole ring linked to a pyrimidine moiety and a fluorophenyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C17H16FN5 |

| Molecular Weight | 309.34 Da |

| Formal Charge | 0 |

| Component Type | Non-polymer |

Pharmacokinetic Profile

Research indicates that SB5 demonstrates favorable pharmacokinetic properties, including moderate clearance rates and acceptable plasma protein binding. For instance, studies have shown that compounds similar to SB5 exhibit low efflux ratios and high metabolic stability, suggesting potential for effective therapeutic use .

Anti-inflammatory Effects

SB5 has been investigated for its anti-inflammatory properties. In vitro studies have reported significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC50 values for related compounds against COX-2 have been noted to be as low as 0.04 μM, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .

Anticancer Properties

The compound has also shown promise in cancer research. A study highlighted its ability to induce differentiation in acute myeloid leukemia (AML) cell lines, suggesting a potential role in cancer therapy . The mechanism appears to involve modulation of signaling pathways that regulate cell proliferation and differentiation.

Case Studies

-

Acute Myeloid Leukemia (AML) Differentiation

- Objective : To assess the differentiation-inducing potential of SB5 in AML cell lines.

- Method : A phenotypic screen was conducted using various AML cell lines treated with SB5.

- Results : Significant differentiation was observed, correlating with changes in gene expression profiles associated with hematopoietic differentiation .

-

Inflammatory Response Modulation

- Objective : To evaluate the anti-inflammatory effects of SB5 in vivo.

- Method : Animal models were used to assess paw edema and granuloma formation.

- Results : Compounds similar to SB5 demonstrated reduced edema and inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the imidazole and pyrimidine rings significantly influences the biological activity of SB5. Electron-donating groups enhance the compound's potency against COX enzymes, while modifications to the cyclopropylmethyl group can alter pharmacokinetic properties .

Eigenschaften

IUPAC Name |

4-[3-(cyclopropylmethyl)-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5/c18-13-5-3-12(4-6-13)15-16(14-7-8-20-17(19)22-14)23(10-21-15)9-11-1-2-11/h3-8,10-11H,1-2,9H2,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEYXQGDDCDXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274456 | |

| Record name | 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1h-imidazol-5-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165806-51-9 | |

| Record name | 4-(1-(Cyclopropylmethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165806519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-(cyclopropylmethyl)-4-(4-fluorophenyl)-1h-imidazol-5-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-(CYCLOPROPYLMETHYL)-4-(4-FLUOROPHENYL)-1H-IMIDAZOL-5-YL)PYRIMIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R37TCQ1HFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.